UDP-D-glucose

Description

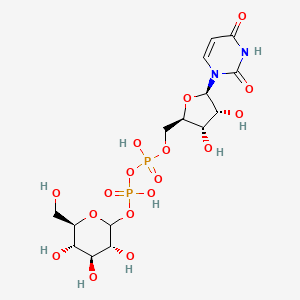

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24N2O17P2 |

|---|---|

Molecular Weight |

566.3 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14?/m1/s1 |

InChI Key |

HSCJRCZFDFQWRP-RDKQLNKOSA-N |

SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to UDP-D-Glucose: Structure, Properties, and Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine (B1682114) Diphosphate (B83284) D-glucose (UDP-D-glucose) is a pivotal nucleotide sugar that plays a central role in carbohydrate metabolism across all domains of life. It serves as an activated form of glucose, readily available for use in a multitude of biosynthetic reactions, including the synthesis of polysaccharides, glycoproteins, and glycolipids. This guide provides a comprehensive overview of the structure, chemical properties, and significant biological roles of this compound, with a focus on its involvement in key signaling pathways. Detailed experimental protocols for its analysis are also presented to aid researchers in their scientific endeavors.

Structure and Chemical Properties of this compound

This compound is a complex molecule composed of a pyrophosphate group, the pentose (B10789219) sugar ribose, the nucleobase uracil, and a D-glucose molecule.[1] The glucose moiety is linked to the terminal phosphate (B84403) of uridine diphosphate (UDP) via a high-energy ester bond.

Chemical Structure

The systematic IUPAC name for this compound is [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate.[2]

Physicochemical Properties

A summary of the key quantitative properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄N₂O₁₇P₂ | [1][2][3] |

| Molecular Weight | 566.30 g/mol | [1][2][3] |

| Appearance | White to off-white solid (sodium salt) | [4] |

| Solubility | The sodium salt is soluble in water.[4] | [4] |

| Stability | This compound is stable under typical physiological conditions (pH 7.3–7.7).[5] However, its stability decreases at alkaline pH. Calculated half-lives at 37°C are approximately 773 minutes at pH 8.0, 220 minutes at pH 8.5, and 107 minutes at pH 9.0.[5] Degradation is also dependent on Mg²⁺ concentration, with increased degradation observed at higher concentrations.[5] | [5] |

| pKa | This compound is considered an extremely weak basic (essentially neutral) compound.[6] | [6] |

Biological Significance and Signaling Pathways

This compound is a cornerstone of carbohydrate metabolism, primarily serving as a glucosyl donor in various enzymatic reactions.[1] Its synthesis and utilization are tightly regulated, and it also functions as an extracellular signaling molecule.

Synthesis of this compound

The primary route for this compound synthesis is catalyzed by the enzyme UDP-glucose pyrophosphorylase (UGPase) . This enzyme facilitates the reversible reaction between glucose-1-phosphate and uridine triphosphate (UTP) to form this compound and pyrophosphate (PPi).[7] The subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase drives the reaction in the direction of this compound synthesis.[7]

Synthesis of this compound from Glucose-1-Phosphate and UTP.

Role in Glycogen (B147801) Synthesis

A major fate of this compound is its utilization in the synthesis of glycogen, the primary storage form of glucose in animals and fungi. The enzyme glycogen synthase catalyzes the transfer of the glucosyl moiety from this compound to the non-reducing end of a growing glycogen chain, forming an α-1,4-glycosidic bond.[8] This process is a key pathway for maintaining glucose homeostasis.

The activity of glycogen synthase is intricately regulated through both allosteric mechanisms and covalent modification (phosphorylation). It is allosterically activated by glucose-6-phosphate, which signals high glucose availability.[9] Conversely, it is inactivated by phosphorylation, a process stimulated by hormones like glucagon (B607659) and epinephrine, which signal a need for glucose mobilization.[4] Insulin, on the other hand, promotes the dephosphorylation and activation of glycogen synthase, thereby stimulating glycogen synthesis.[4]

Regulation of Glycogen Synthase activity.

Extracellular Signaling through the P2Y14 Receptor

Beyond its intracellular metabolic roles, this compound can be released into the extracellular space where it acts as a signaling molecule.[10] It is a potent agonist for the G protein-coupled receptor P2Y14 .[11] Activation of the P2Y14 receptor by extracellular this compound has been implicated in a variety of physiological and pathophysiological processes, including immune responses and inflammation.[11] The P2Y14 receptor is coupled to Gi, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[11]

Extracellular this compound signaling via the P2Y14 receptor.

Experimental Protocols

Accurate quantification and analysis of this compound are crucial for studying its metabolic and signaling functions. Below are detailed methodologies for its analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a robust method for the separation and quantification of this compound from biological samples.

3.1.1. Sample Preparation (from Plant Material) [12]

-

Quenching and Extraction: Pulverize frozen plant material. Add 250 µL of a quenching solution (chloroform:methanol, 3:7 v/v) to the sample. Incubate at -20°C for 2 hours, vortexing every 30 minutes. Add 400 µL of water, vortex thoroughly, and centrifuge at 14,000 rpm for 5 minutes. Collect the aqueous (upper) layer.

-

Solid-Phase Extraction (SPE): Purify the aqueous extract using a porous graphitic carbon (PGC) SPE cartridge to remove interfering compounds.

-

Elution and Concentration: Elute the UDP-sugars from the SPE cartridge. Evaporate the solvent and reconstitute the sample in a suitable volume of water for HPLC analysis.

3.1.2. HPLC Conditions [12]

-

Column: Porous graphitic carbon column (e.g., Hypercarb™).

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).

-

Detection: Mass spectrometry (e.g., ESI-Orbitrap MS) for high sensitivity and specificity.

-

Internal Standard: Use of an internal standard, such as UDP, is recommended for accurate quantification.

Enzymatic Assay for UDP-Glucose Pyrophosphorylase (UGPase) Activity

This assay measures the activity of UGPase by quantifying the production of this compound.

3.2.1. Reaction Mixture [2]

-

50 mM Tris-HCl buffer, pH 7.5

-

5 mM MgCl₂

-

1 mM UTP

-

2 mM Glucose-1-Phosphate

-

Enzyme sample (cell or tissue extract)

3.2.2. Procedure [2]

-

Prepare a master mix of the reaction components, excluding the enzyme.

-

Pre-warm the mixture to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme sample.

-

Incubate for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a strong acid (e.g., perchloric acid) or by heat inactivation.

-

Quantify the amount of this compound produced using HPLC as described above.

3.2.3. Workflow Diagram

Workflow for the enzymatic assay of UGPase activity.

Conclusion

This compound is a molecule of fundamental importance in biochemistry and cell biology. Its central role as a precursor in the biosynthesis of complex carbohydrates and its function as an extracellular signaling molecule make it a key player in a wide range of physiological processes. A thorough understanding of its structure, properties, and the pathways it participates in is essential for researchers in various fields, including metabolism, immunology, and drug development. The experimental protocols provided in this guide offer a starting point for the accurate and reliable investigation of this vital nucleotide sugar.

References

- 1. Exploring Redox Modulation of Plant UDP-Glucose Pyrophosphorylase [mdpi.com]

- 2. Regulation of glycogen synthase from mammalian skeletal muscle--a unifying view of allosteric and covalent regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. UDP-glucose pyrophosphorylase as a target for regulating carbon flux distribution and antioxidant capacity in Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UDP-glucose/P2Y14 receptor signaling exacerbates neuronal apoptosis after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UDP-sugar pyrophosphorylase controls the activity of proceeding sugar-1-kinases enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advantages in the analysis of UDP-sugars by capillary electrophoresis-comparison of the conventional HPLC method with two new capillary electrophoretic micro-procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Allosteric regulation of glycogen synthase controls glycogen synthesis in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. UDP-Sugars as Extracellular Signaling Molecules: Cellular and Physiologic Consequences of P2Y14 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | On the Ancestral UDP-Glucose Pyrophosphorylase Activity of GalF from Escherichia coli [frontiersin.org]

The Central Role of UDP-D-Glucose in Cellular Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) diphosphate (B83284) D-glucose (UDP-D-glucose) is a pivotal high-energy sugar nucleotide that stands at the crossroads of cellular carbohydrate metabolism. It serves as an activated form of glucose, readily available for a multitude of anabolic pathways essential for cellular function, structure, and signaling. This technical guide provides an in-depth exploration of the multifaceted functions of this compound, its biosynthesis, and its critical roles in key metabolic processes. We present quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways to offer a comprehensive resource for researchers and professionals in the field of drug development and metabolic research.

Introduction to this compound

This compound is a nucleotide sugar that consists of the nucleotide uridine diphosphate (UDP) linked to the anomeric carbon of a glucose molecule. This linkage, a phosphoanhydride bond, imbues this compound with a high-energy state, making the transfer of the glucosyl moiety to an acceptor molecule a thermodynamically favorable reaction. This fundamental property underpins its central role as a glycosyl donor in a wide array of biosynthetic reactions. Its strategic position in metabolism allows cells to efficiently channel glucose into various pathways, including energy storage, structural component synthesis, and detoxification processes.

Biosynthesis of this compound

The primary route for the synthesis of this compound is the reaction catalyzed by the enzyme This compound pyrophosphorylase (UGP) . This enzyme facilitates the reversible reaction between glucose-1-phosphate and uridine triphosphate (UTP) to yield this compound and pyrophosphate (PPi). The subsequent rapid hydrolysis of pyrophosphate by inorganic pyrophosphatase renders the reaction effectively irreversible in the direction of this compound synthesis.

dot

An In-depth Technical Guide to the UDP-D-glucose Metabolic Pathway in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) diphosphate (B83284) (UDP)-D-glucose is a critical intermediate in mammalian carbohydrate metabolism, serving as a high-energy glucose donor for a variety of essential biosynthetic reactions. This technical guide provides a comprehensive overview of the core UDP-D-glucose metabolic pathway, including its biosynthesis, key enzymatic steps, and downstream fates. The document details the regulation of the central enzymes involved: UDP-glucose pyrophosphorylase (UGP2), UDP-glucose 6-dehydrogenase (UGDH), glycogen (B147801) synthase (GYS), and UDP-glucuronosyltransferases (UGTs). Quantitative kinetic data for these enzymes are summarized, and detailed experimental protocols for their activity assays are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this pivotal metabolic nexus. This guide is intended to be a valuable resource for researchers and professionals in drug development investigating the therapeutic potential of targeting this pathway in various disease states.

The Core this compound Metabolic Pathway

The this compound metabolic pathway is central to several fundamental cellular processes in mammals. UDP-glucose is synthesized from glucose-1-phosphate and uridine triphosphate (UTP) and serves as the primary activated form of glucose for biosynthesis.[1][2] Its principal fates include glycogen synthesis for energy storage, the synthesis of UDP-glucuronic acid for detoxification and the production of proteoglycans, and the formation of other nucleotide sugars.[3][4][5]

Biosynthesis of this compound

The synthesis of this compound is a critical entry point into this pathway. Glucose is first phosphorylated to glucose-6-phosphate, which is then isomerized to glucose-1-phosphate. UDP-glucose pyrophosphorylase 2 (UGP2) then catalyzes the reaction of glucose-1-phosphate with UTP to form UDP-glucose and pyrophosphate.[1] This reaction is readily reversible; however, the subsequent rapid hydrolysis of pyrophosphate in the cell drives the reaction in the direction of UDP-glucose synthesis.[6]

Major Fates of this compound

Once synthesized, this compound can be channeled into several key metabolic routes:

-

Glycogen Synthesis: In the liver and muscle, glycogen synthase (GYS) utilizes UDP-glucose to extend glycogen chains, providing a readily mobilizable store of glucose.[7][8] This process is initiated by glycogenin, which creates a short glucose primer.[9][10]

-

Glucuronidation Pathway: UDP-glucose 6-dehydrogenase (UGDH) oxidizes UDP-glucose to UDP-glucuronic acid (UDP-GlcUA).[11][12] UDP-GlcUA is a crucial substrate for UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to a wide array of endogenous and xenobiotic compounds, rendering them more water-soluble for excretion.[13][14] This is a major phase II detoxification pathway.[15]

-

Proteoglycan and Glycosaminoglycan Synthesis: UDP-GlcUA is also a precursor for the synthesis of glycosaminoglycans (GAGs) like hyaluronan, chondroitin (B13769445) sulfate, and heparan sulfate, which are essential components of the extracellular matrix and play roles in cell signaling and migration.[3][16][17] UDP-GlcUA can be converted to UDP-xylose, a key sugar for initiating the synthesis of many proteoglycans.[3][18]

Key Enzymes and Their Regulation

The flux through the this compound pathway is tightly regulated by the activity of its key enzymes, which are controlled by allosteric mechanisms, covalent modifications, and transcriptional regulation.

UDP-glucose Pyrophosphorylase (UGP2)

UGP2 catalyzes the formation of UDP-glucose.[1] Its activity is primarily regulated by substrate availability, particularly UTP and glucose-1-phosphate.

UDP-glucose 6-dehydrogenase (UGDH)

UGDH catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid.[19] This enzyme is subject to feedback inhibition by its downstream product, UDP-xylose.[3] The expression of UGDH is upregulated by transforming growth factor-beta (TGF-β) and downregulated by hypoxia.[11]

Glycogen Synthase (GYS)

Glycogen synthase is a key regulatory enzyme in glycogen synthesis.[20] It exists in two major isoforms, GYS1 (muscle) and GYS2 (liver).[21] Its activity is regulated by both allosteric mechanisms and covalent modification (phosphorylation).[22] Glucose-6-phosphate acts as an allosteric activator.[8] Phosphorylation by several kinases, including glycogen synthase kinase 3 (GSK-3) and protein kinase A (PKA), inactivates the enzyme.[20] Insulin promotes the dephosphorylation and activation of glycogen synthase via protein phosphatase 1 (PP1).[8][20]

References

- 1. UDPG: Maintaining the true nature of sugar - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | UTP + D-glucose 1-phosphate => pyrophosphate + UDP-glucose [reactome.org]

- 3. Integration of Sugar Metabolism and Proteoglycan Synthesis by UDP-glucose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Uridine diphosphate glucose (HMDB0000286) [hmdb.ca]

- 5. Uridine diphosphate glucose - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. cdn.wou.edu [cdn.wou.edu]

- 8. jackwestin.com [jackwestin.com]

- 9. quora.com [quora.com]

- 10. youtube.com [youtube.com]

- 11. UDP-glucose 6-dehydrogenase - Wikipedia [en.wikipedia.org]

- 12. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 13. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Glucuronidation - Wikipedia [en.wikipedia.org]

- 15. Reactome | Glucuronidation [reactome.org]

- 16. Integration of Sugar Metabolism and Proteoglycan Synthesis by UDP-glucose Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. UDP-glucose dehydrogenase modulates proteoglycan synthesis in articular chondrocytes: its possible involvement and regulation in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. uniprot.org [uniprot.org]

- 20. Glycogen synthase - Wikipedia [en.wikipedia.org]

- 21. biorxiv.org [biorxiv.org]

- 22. Regulation of glycogen synthase from mammalian skeletal muscle--a unifying view of allosteric and covalent regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Synthesis of UDP-D-Glucose: A Technical Guide to the Core Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of uridine (B1682114) diphosphate (B83284) D-glucose (UDP-D-glucose) from glucose-1-phosphate. This compound is a critical activated sugar nucleotide, serving as a fundamental precursor in the synthesis of a vast array of carbohydrates, including glycogen, sucrose (B13894), cellulose, and various glycoconjugates in all domains of life.[1] Its synthesis is a pivotal step in carbohydrate metabolism, making the enzyme responsible, UDP-glucose pyrophosphorylase (UGPase), a subject of intense study and a potential target for therapeutic intervention.

The Core Reaction: UDP-Glucose Pyrophosphorylase

The biosynthesis of this compound from glucose-1-phosphate is catalyzed by the enzyme UTP—glucose-1-phosphate uridylyltransferase, more commonly known as UDP-glucose pyrophosphorylase (UGPase) (EC 2.7.7.9).[1] This enzyme facilitates the reversible reaction between uridine-5'-triphosphate (UTP) and α-D-glucose-1-phosphate (G1P) to produce this compound and inorganic pyrophosphate (PPi).[2][3] The reaction is typically driven in the forward direction by the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase, a ubiquitous cellular enzyme.[4]

Reaction:

UTP + Glucose-1-Phosphate ⇌ UDP-Glucose + Pyrophosphate[1]

The reaction mechanism is an ordered sequential Bi Bi mechanism, where the binding of the substrates and release of the products follow a specific order.[3] In many organisms, UTP is the first substrate to bind to the enzyme, followed by glucose-1-phosphate. After the catalytic reaction, pyrophosphate is released first, followed by UDP-glucose.[3]

Structural and Functional Diversity of UGPase

UGPase is a ubiquitous enzyme found in bacteria, archaea, and eukarya.[1] While the core function remains the same, the enzyme exhibits significant structural and regulatory diversity across different organisms. In many plants, UGPase is a key enzyme in sucrose biosynthesis.[1] In animals, it is highly active in tissues involved in glycogenesis, such as the liver and muscles.[1]

The quaternary structure of UGPase varies, with evidence for active monomers, dimers, and octamers depending on the species.[1] For instance, in humans, the enzyme is active as an octamer, while in barley, the monomeric form is the active one, with oligomerization serving as a potential regulatory mechanism.[1]

Regulation of UGPase Activity

The activity of UGPase is regulated through various mechanisms, including:

-

Product Inhibition: Like many enzymes, UGPase is inhibited by its product, UDP-glucose.

-

Oligomerization: As seen in plants like barley, the equilibrium between active monomers and inactive oligomers can regulate enzyme activity.[1]

-

Post-Translational Modifications: Phosphorylation and N-glycosylation have been suggested to play a role in regulating UGPase activity in response to environmental cues such as cold stress in plants.[1] In humans, O-glycosylation can modify the enzyme's activity.[1]

-

Gene Expression: The levels of UGPase can be regulated at the transcriptional and translational levels in response to developmental and environmental signals.

Quantitative Data on UGPase

The kinetic properties of UGPase have been characterized in a variety of organisms. The following tables summarize key quantitative data for UGPase from different sources.

Table 1: Kinetic Parameters of UDP-Glucose Pyrophosphorylase from Various Organisms

| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1·mM-1) | Reference |

| Escherichia coli | UTP | 0.23 | - | - | [5] |

| Glucose-1-Phosphate | 0.15 | - | - | [5] | |

| UDP-Glucose | 0.11 | - | - | [5] | |

| Pyrophosphate | 0.53 | - | - | [5] | |

| Streptomyces coelicolor | UTP | - | - | - | [2] |

| Glucose-1-Phosphate | - | Vmax: 270 U/mg | - | [2] | |

| Barley (Hordeum vulgare) | UTP | 0.14 | - | - | [6][7][8][9] |

| Glucose-1-Phosphate | 0.26 | - | - | [6][7][8][9] | |

| Leishmania major (USPase) | UTP | 0.4 | - | - | [6][7][8][9] |

| Glucose-1-Phosphate | 2.9 | - | - | [6][7][8][9] | |

| Galactose-1-Phosphate | 3.9 | - | - | [6][7][8][9] | |

| Thermocrispum agreste | UTP | 0.15 | Vmax: 1698 U/mg | - | [10] |

Note: '-' indicates data not available in the cited sources. U/mg refers to units of enzyme activity per milligram of protein.

Table 2: Optimal Reaction Conditions for UDP-Glucose Pyrophosphorylase

| Organism | Optimal pH | Optimal Temperature (°C) | Reference |

| Escherichia coli | - | 37 | [11] |

| Saccharomyces cerevisiae | - | 37 | [11] |

| Aspergillus niger | - | 37 | [11] |

| Hordeum vulgare (barley) | - | 37 | [11] |

| Arabidopsis thaliana | - | 37 | [11] |

| Drosophila melanogaster | - | 37 | [11] |

| Homo sapiens | - | 37 | [11] |

| Manihot esculenta (cassava) | - | 50 | [11] |

| Ipomoea batatas (sweet potato) | - | 50 | [11] |

| Zea mays (maize) | - | 50 | [11] |

| Streptococcus mutans | 8.0 | - | [12] |

| Thermocrispum agreste | 7.0 | 50 | [10] |

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of this compound.

Protocol 1: UGPase Activity Assay based on Pyrophosphate Quantification

This method measures the amount of pyrophosphate (PPi) produced in the UGPase reaction. The PPi is then hydrolyzed to inorganic phosphate (B84403) (Pi) by inorganic pyrophosphatase, and the Pi is quantified colorimetrically.

Materials:

-

50 mM MOPS-KOH buffer, pH 7.0[13]

-

10 mM MgCl2[13]

-

0.2 mg/mL Bovine Serum Albumin (BSA)[13]

-

1 mM UTP[13]

-

0.5 mM Glucose-1-Phosphate (G1P)[13]

-

Yeast inorganic pyrophosphatase (0.5 mU/mL)[13]

-

Purified or crude UGPase enzyme preparation

-

Malachite Green Phosphate Detection Kit[13]

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing 50 mM MOPS-KOH buffer (pH 7.0), 10 mM MgCl2, 0.2 mg/mL BSA, 1 mM UTP, and 0.5 mU/mL of yeast inorganic pyrophosphatase.[13]

-

Add an appropriate dilution of the UGPase enzyme to the reaction mixture.

-

Pre-incubate the mixture for 5 minutes at 37°C.[13]

-

Initiate the reaction by adding 0.5 mM G1P.[13]

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of the reaction.

-

Terminate the reaction by adding the Malachite Green reagent from the detection kit.[13]

-

Measure the absorbance at the recommended wavelength (typically around 620-660 nm) using a microplate reader.

-

Prepare a standard curve using known concentrations of inorganic phosphate to quantify the amount of PPi produced.

-

Calculate the specific activity of the UGPase enzyme (e.g., in µmol of PPi produced per minute per mg of protein).

Protocol 2: Luminescence-Based UGPase Activity Assay

This is a highly sensitive continuous assay that monitors the production of PPi in real-time. The PPi is converted to ATP by ATP-sulfurylase, and the ATP is then used by firefly luciferase to produce light, which is measured by a luminometer.[6][7][8][9]

Materials:

-

Reaction buffer (e.g., 50 mM HEPES-KOH, pH 7.5)

-

10 mM MgCl2

-

1 mM UTP

-

1 mM Glucose-1-Phosphate

-

ATP-sulfurylase

-

Firefly luciferase

-

Luciferin

-

Adenosine 5'-phosphosulfate (APS)

-

Purified UGPase enzyme

-

Luminometer or microplate reader with luminescence detection capabilities

Procedure:

-

Prepare a reaction cocktail containing the reaction buffer, MgCl2, UTP, ATP-sulfurylase, firefly luciferase, luciferin, and APS.

-

Add a small amount of purified UGPase to the reaction cocktail in a luminometer tube or a white microplate well.

-

Initiate the reaction by adding glucose-1-phosphate.

-

Immediately start monitoring the luminescence signal over time.

-

The rate of light production is directly proportional to the rate of PPi formation and thus to the UGPase activity.

-

A standard curve can be generated using known concentrations of PPi to quantify the enzyme activity.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method allows for the direct measurement of the this compound product.

Materials:

-

HPLC system with a UV detector

-

Anion-exchange or reverse-phase HPLC column

-

Mobile phase buffers (e.g., potassium phosphate buffer with a methanol (B129727) or acetonitrile (B52724) gradient)

-

This compound standard

-

Reaction mixture from the UGPase assay

-

Perchloric acid or other quenching agent

-

Neutralizing agent (e.g., K2CO3)

Procedure:

-

Perform the UGPase reaction as described in Protocol 1, but without the inorganic pyrophosphatase and Malachite Green reagent.

-

Terminate the reaction at various time points by adding a quenching agent like perchloric acid.

-

Neutralize the samples with a suitable base.

-

Centrifuge the samples to remove any precipitated protein.

-

Inject a known volume of the supernatant onto the HPLC column.

-

Elute the compounds using an appropriate buffer gradient.

-

Monitor the absorbance at 262 nm to detect the UDP-containing compounds (UTP, UDP, and UDP-glucose).

-

Identify the this compound peak by comparing its retention time with that of a pure standard.

-

Quantify the amount of this compound produced by integrating the peak area and comparing it to a standard curve generated with known concentrations of this compound.

Visualizations

Biosynthetic Pathway of this compound

References

- 1. UTP—glucose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]

- 2. Characterization of Recombinant UDP- and ADP-Glucose Pyrophosphorylases and Glycogen Synthase To Elucidate Glucose-1-Phosphate Partitioning into Oligo- and Polysaccharides in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions [frontiersin.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. A luminescence-based assay of UDP-sugar producing pyrophosphorylases - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. A luminescence-based assay of UDP-sugar producing pyrophosphorylases - Analytical Methods (RSC Publishing) DOI:10.1039/C3AY41811A [pubs.rsc.org]

- 8. genscript.com [genscript.com]

- 9. A luminescence-based assay of UDP-sugar producing pyrophosphorylases [diva-portal.org]

- 10. Immobilization of the Highly Active UDP-Glucose Pyrophosphorylase From Thermocrispum agreste Provides a Highly Efficient Biocatalyst for the Production of UDP-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of UDP-glucose pyrophosphorylases from different organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Characterization of UDP-glucose pyrophosphorylases from different organisms - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of UDP-Glucose Pyrophosphorylase in UDP-D-Glucose Synthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of UDP-glucose pyrophosphorylase (UGPase), a ubiquitous and vital enzyme responsible for the synthesis of UDP-D-glucose. This compound is a critical precursor for a multitude of glycosylation reactions across all domains of life, making UGPase a key player in cellular metabolism and a potential target for therapeutic intervention. This document details the enzyme's mechanism, kinetics, regulation, and its significance in health and disease, supplemented with detailed experimental protocols and quantitative data.

Introduction to UDP-Glucose Pyrophosphorylase (UGPase)

Uridine diphosphate (B83284) (UDP)-glucose pyrophosphorylase (EC 2.7.7.9), also known as UTP-glucose-1-phosphate uridylyltransferase, catalyzes the reversible formation of this compound and pyrophosphate (PPi) from UTP and α-D-glucose-1-phosphate.[1][2] This reaction is a pivotal step in carbohydrate metabolism, as this compound serves as an activated glucose donor for the synthesis of glycogen, sucrose, cellulose, glycolipids, and glycoproteins.[2][3] The enzyme's activity is essential for cellular function and is implicated in various physiological and pathological processes, including bacterial virulence, plant development, and cancer progression.[1]

Enzymatic Reaction and Mechanism

The synthesis of this compound by UGPase proceeds via a sequential Bi-Bi mechanism, where UTP binds to the enzyme first, followed by glucose-1-phosphate.[4] The reaction involves a nucleophilic attack of the phosphate (B84403) oxygen of glucose-1-phosphate on the α-phosphate of UTP, leading to the formation of this compound and the release of pyrophosphate. The subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase in the cell drives the reaction in the direction of this compound synthesis.[1]

dot

References

- 1. Characterization of UDP-glucose pyrophosphorylases from different organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UDP-Glucose Pyrophosphorylase. An Old Protein with New Tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uridine Diphosphate Glucose Pyrophosphorylase (UGP) Activity Assay Kit - Elabscience® [elabscience.com]

- 4. researchgate.net [researchgate.net]

The Emerging Role of Extracellular UDP-D-Glucose as a Signaling Molecule: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate (B83284) D-glucose (UDP-D-glucose), a pivotal intermediate in intracellular glycosylation and glycogen (B147801) synthesis, is increasingly recognized for its extracellular signaling functions.[1][2] Released from cells under various physiological and pathological conditions, extracellular UDP-glucose acts as a potent signaling molecule, or "dAMP" (damage-associated molecular pattern), primarily through the activation of the G protein-coupled receptor P2Y14.[3][4][5][6][7] This guide provides an in-depth technical overview of the signaling pathways initiated by extracellular UDP-glucose, its physiological and pathological implications, and the experimental methodologies used to investigate its function. This information is critical for researchers and professionals in drug development exploring new therapeutic targets in inflammation, immunology, and oncology.

The P2Y14 Receptor: The Primary Target of Extracellular UDP-Glucose

The principal receptor for extracellular this compound is the P2Y14 receptor, a member of the P2Y family of purinergic G protein-coupled receptors.[8][9][10] Unlike other P2Y receptors that are activated by nucleotides like ATP and ADP, the P2Y14 receptor is selectively activated by UDP-sugars, with UDP-glucose being one of the most potent endogenous agonists.[8][11][12] The P2Y14 receptor is coupled to the Gi/o family of G proteins, and its activation initiates a cascade of intracellular signaling events.[9][13][14]

Quantitative Ligand-Receptor Interactions

The interaction of UDP-glucose and other ligands with the P2Y14 receptor has been quantified in various studies. The following tables summarize the reported potency (EC50) and binding affinity (KD, Ki) values, providing a comparative reference for receptor activation and inhibition.

| Ligand | Receptor | Assay Type | Cell Type | EC50 Value | Reference |

| This compound | Human P2Y14 | Calcium Mobilization | HEK293 | 40.3 ± 1.5 nM | [15] |

| Human P2Y14 | [35S]GTPγS Binding | HEK293 Membranes | 234 nM | [13] | |

| Human P2Y14 | β-Hexosaminidase Release | RBL-2H3 | 1150 ± 320 nM | [3] | |

| Rat P2Y14 | Inositol (B14025) Phosphate Accumulation | COS-7 | 0.28 µM | [16] | |

| UDP-galactose | Human P2Y14 | Calcium Mobilization | HEK293 | 78.3 ± 9.2 nM | [15] |

| UDP-glucuronic acid | Human P2Y14 | Calcium Mobilization | HEK293 | 59.9 ± 4.8 nM | [15] |

| UDP-N-acetylglucosamine | Human P2Y14 | Calcium Mobilization | HEK293 | 184.4 ± 11.8 nM | [15] |

| UDP | Human P2Y14 | Calcium Mobilization | HEK293 | 50.9 ± 6.1 nM | [15] |

| Rat P2Y14 | Inositol Phosphate Accumulation | COS-7 | 0.35 µM | [16] | |

| MRS2690 (Agonist) | Human P2Y14 | β-Hexosaminidase Release | RBL-2H3 | 103 ± 18 nM | [3] |

| Human P2Y14 | Calcium Mobilization | RBL-2H3 | 538 ± 106 nM | [3] |

| Ligand | Receptor | Assay Type | KD / Ki Value | Reference |

| [3H]UDP | Human P2Y14 | Radioligand Binding | KD = 10 nM | [17][18] |

| UDP | Human P2Y14 | Schild Analysis | pKB = 7.28 | [16] |

| Compound A (Antagonist) | Human P2Y14 | Radioligand Binding Competition | Ki = 1280 nM | [17] |

Signaling Pathways of Extracellular UDP-Glucose

Activation of the Gi/o-coupled P2Y14 receptor by extracellular UDP-glucose triggers multiple downstream signaling pathways that regulate a diverse range of cellular functions.

Canonical Gi-Mediated Signaling

As a canonical Gi-coupled receptor, P2Y14 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[19] This pathway is a fundamental mechanism by which extracellular UDP-glucose can modulate cellular processes regulated by cAMP-dependent protein kinase (PKA).

Caption: Canonical Gi-mediated signaling pathway of the P2Y14 receptor.

Calcium Mobilization

P2Y14 receptor activation can also lead to the mobilization of intracellular calcium.[3] This is likely mediated by the βγ subunits of the dissociated Gi/o protein, which can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing the release of calcium from intracellular stores.

Caption: P2Y14-mediated intracellular calcium mobilization pathway.

MAPK/ERK Pathway Activation

Extracellular UDP-glucose, through the P2Y14 receptor, can activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway.[3] This signaling axis is crucial for regulating cell proliferation, differentiation, and survival.

Caption: Activation of the MAPK/ERK signaling pathway by UDP-glucose.

RhoA-Mediated Cytoskeletal Reorganization and Chemotaxis

In immune cells such as neutrophils, UDP-glucose-mediated P2Y14 activation leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[1][20] This pathway is fundamental for cytoskeletal rearrangements, cell shape changes, and directed cell migration (chemotaxis), which are critical for inflammatory responses.[21][22]

Caption: RhoA-mediated signaling pathway for chemotaxis.

JAK2/STAT3 Pathway and Hyaluronan Synthesis

In keratinocytes, extracellular UDP-glucose stimulates the expression of hyaluronan synthase 2 (HAS2) and subsequent hyaluronan synthesis.[8] This process is mediated by the activation of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[8][11] Phosphorylated STAT3 translocates to the nucleus and acts as a transcription factor for the HAS2 gene.

Caption: JAK2/STAT3 pathway leading to hyaluronan synthesis.

Physiological and Pathophysiological Roles

The signaling cascades initiated by extracellular UDP-glucose have significant implications in various physiological and disease states.

-

Inflammation and Immunity: Extracellular UDP-glucose acts as a pro-inflammatory mediator, promoting the recruitment and activation of immune cells such as neutrophils.[22][23][24] It stimulates the release of pro-inflammatory chemokines like IL-8, contributing to the inflammatory response in tissues.[25][26]

-

Wound Healing: By stimulating hyaluronan synthesis in keratinocytes, extracellular UDP-glucose likely plays a role in epidermal wound healing and tissue repair.[8][11]

-

Cancer: The role of UDP-glucose in cancer is complex. While some studies suggest it may impair lung cancer metastasis, others indicate that the enzymes involved in its metabolism are upregulated in certain cancers.[19][27] Further research is needed to elucidate its precise role in different cancer types.

-

Metabolic Regulation: Emerging evidence suggests a role for UDP-glucose in metabolic homeostasis, including the regulation of glycogen and lipid metabolism.[7][28]

Experimental Protocols

Investigating the signaling role of extracellular UDP-glucose requires a variety of specialized experimental techniques. Below are outlines of key methodologies.

Measurement of UDP-Glucose Release

Principle: To quantify the release of UDP-glucose from cells into the extracellular medium, a sensitive and specific assay is required. High-performance liquid chromatography (HPLC) coupled with enzymatic assays or mass spectrometry are common approaches.[4][29]

Methodology Outline:

-

Culture cells to the desired confluency.

-

Replace the culture medium with a buffered salt solution.

-

Collect the extracellular medium at different time points or after stimulation.

-

Remove cells and debris by centrifugation.

-

Analyze the supernatant for UDP-glucose content using a suitable analytical method (e.g., HPLC).

-

Normalize the amount of released UDP-glucose to the number of cells or total protein content.

Receptor Binding Assays

Principle: Radioligand binding assays are used to determine the affinity of ligands for the P2Y14 receptor. These assays typically use a radiolabeled ligand (e.g., [3H]UDP) and measure its binding to cell membranes expressing the receptor.[17][18]

Methodology Outline:

-

Prepare cell membranes from cells overexpressing the P2Y14 receptor.

-

Incubate the membranes with a fixed concentration of radiolabeled ligand and varying concentrations of unlabeled competitor ligand (e.g., UDP-glucose).

-

Separate bound from free radioligand by filtration.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Analyze the data to determine the KD of the radioligand and the Ki of the competitor ligands.

Measurement of Second Messengers

-

cAMP Accumulation Assay: Principle: To measure the inhibition of adenylyl cyclase, cells are stimulated with an agent that increases cAMP levels (e.g., forskolin) in the presence or absence of a P2Y14 agonist. The resulting cAMP levels are then quantified.[12] Methodology Outline:

-

Pre-incubate cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Treat cells with forskolin (B1673556) and varying concentrations of UDP-glucose.

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., ELISA) or a bioluminescent assay.

-

-

Intracellular Calcium Mobilization Assay: Principle: Changes in intracellular calcium concentration are measured using fluorescent calcium indicators (e.g., Fura-2, Fluo-4).[3][6] Methodology Outline:

-

Load cells with a calcium-sensitive fluorescent dye.

-

Measure baseline fluorescence.

-

Stimulate the cells with UDP-glucose and record the change in fluorescence over time using a fluorometer or a fluorescence microscope.

-

Calibrate the fluorescence signal to determine the intracellular calcium concentration.

-

MAPK Activation Assay (Western Blotting)

Principle: The activation of the ERK1/2 pathway is assessed by detecting the phosphorylation of ERK1 and ERK2 using specific antibodies.[30][31]

Methodology Outline:

-

Serum-starve cells to reduce basal ERK phosphorylation.

-

Stimulate cells with UDP-glucose for various time points.

-

Lyse the cells and determine the protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Probe the membrane with a primary antibody specific for phosphorylated ERK1/2.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

Cell Migration (Chemotaxis) Assay

Principle: The ability of UDP-glucose to induce directed cell migration is often assessed using a Boyden chamber assay.[1][20]

Methodology Outline:

-

Place a porous membrane between the upper and lower chambers of the Boyden apparatus.

-

Add a solution containing UDP-glucose to the lower chamber.

-

Place a suspension of cells in the upper chamber.

-

Incubate for a period to allow cells to migrate through the pores towards the chemoattractant.

-

Fix and stain the cells that have migrated to the underside of the membrane.

-

Count the number of migrated cells under a microscope.

Conclusion and Future Directions

Extracellular this compound is a significant signaling molecule with a primary role in modulating inflammatory and immune responses through the P2Y14 receptor. The diverse downstream signaling pathways activated by UDP-glucose highlight its potential as a therapeutic target for a range of diseases. Further research is needed to fully elucidate the mechanisms of UDP-glucose release, the tissue-specific functions of the P2Y14 receptor, and the therapeutic potential of targeting this signaling axis in inflammatory diseases, cancer, and metabolic disorders. The experimental protocols outlined in this guide provide a foundation for researchers to further explore this exciting and rapidly evolving field.

References

- 1. researchgate.net [researchgate.net]

- 2. UDP is a competitive antagonist at the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UDP-glucose acting at P2Y14 receptors is a mediator of mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UDP-Sugars as Extracellular Signaling Molecules: Cellular and Physiologic Consequences of P2Y14 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cell Energy Metabolism and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extracellular UDP-Glucose Activates P2Y14 Receptor and Induces Signal Transducer and Activator of Transcription 3 (STAT3) Tyr705 Phosphorylation and Binding to Hyaluronan Synthase 2 (HAS2) Promoter, Stimulating Hyaluronan Synthesis of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. P2Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. P2RY14 - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of Gi-Mediated Inhibition of Adenylyl Cyclase Activity Reveals That UDP Is a Potent Agonist of the Human P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of a carbohydrate recognition motif of purinergic receptors | eLife [elifesciences.org]

- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 17. Discovery of novel P2Y14 agonist and antagonist using conventional and nonconventional methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Reactome | P2Y14 receptor can bind to UDP-glucose [reactome.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Uridine Diphosphate Glucose (UDP-G) Activates Oxidative Stress and Respiratory Burst in Isolated Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 23. JCI - UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia [jci.org]

- 24. UDP-glucose promotes neutrophil recruitment in the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The UDP-glucose receptor P2RY14 triggers innate mucosal immunity in the female reproductive tract by inducing IL-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. worldwide.promega.com [worldwide.promega.com]

- 28. researchgate.net [researchgate.net]

- 29. Release of cellular UDP-glucose as a potential extracellular signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

The Central Role of UDP-D-Glucose in Glycosyltransferase Reactions: A Technical Guide for Bioscientific Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Uridine (B1682114) Diphosphate (B83284) D-glucose (UDP-glucose), a critical nucleotide sugar that serves as a primary glycosyl donor in a vast array of biochemical reactions catalyzed by glycosyltransferases. We will explore the biosynthesis of UDP-glucose, its function as an activated sugar donor, the classification and kinetics of the enzymes that utilize it, and the experimental methods to study these interactions, culminating in a discussion of its relevance in modern drug discovery and development.

Introduction: The Donor-Enzyme Partnership in Glycosylation

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins, lipids, or other organic molecules, is fundamental to cellular function, recognition, and signaling.[1][2] At the heart of many of these reactions lies the partnership between the activated sugar donor, UDP-glucose, and the enzymes that catalyze the transfer: glycosyltransferases (GTs).[3] UDP-glucose provides the glucose moiety in a high-energy form, enabling GTs to efficiently form glycosidic bonds with specific acceptor molecules.[4] This process is integral to everything from the synthesis of glycogen (B147801) and cell wall polysaccharides to the modification of therapeutic proteins and the detoxification of xenobiotics.[3][5][6]

Biosynthesis and Structure of UDP-D-Glucose

UDP-glucose is a nucleotide sugar composed of a uracil (B121893) base, a ribose sugar, a pyrophosphate bridge, and a glucose molecule.[3] Its biosynthesis is a crucial step connecting glucose metabolism to glycosylation pathways. The primary route involves the enzyme UDP-glucose pyrophosphorylase (UGPase) , which catalyzes the reversible reaction between glucose-1-phosphate (G1P) and uridine triphosphate (UTP) to form UDP-glucose and pyrophosphate (PPi).[7][8] This reaction follows an ordered sequential Bi-Bi mechanism, where UTP binds first, followed by G1P, with magnesium ions (Mg²⁺) playing a key role in enhancing substrate binding and catalytic activity.[7][9]

// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; G6P [label="Glucose-6-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; G1P [label="Glucose-1-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; UTP [label="UTP", fillcolor="#F1F3F4", fontcolor="#202124"]; UDPGlc [label="this compound\n(Activated Donor)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPi [label="PPi", fillcolor="#F1F3F4", fontcolor="#202124"]; GT [label="Glycosyltransferase\n(GT)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF", width=1.5]; Acceptor [label="Acceptor Molecule\n(Protein, Lipid, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Glycoconjugate [label="Glycosylated Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UDP [label="UDP", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];

// Edges Glucose -> G6P [label=" Hexokinase"]; G6P -> G1P [label=" Phosphoglucomutase"]; G1P -> invis1 [arrowhead=none]; UTP -> invis1 [arrowhead=none]; invis1 -> UDPGlc [label=" UGPase", dir=forward]; invis1 -> PPi [label=" UGPase", dir=forward];

UDPGlc -> invis2 [arrowhead=none]; Acceptor -> invis2 [arrowhead=none]; invis2 -> GT [arrowhead=none]; GT -> Glycoconjugate; GT -> UDP;

// Ranks {rank=same; UTP; G1P;} {rank=same; UDPGlc; PPi;} {rank=same; Acceptor;} {rank=same; GT;} {rank=same; Glycoconjugate; UDP;} } } Caption: UDP-Glucose biosynthesis and its utilization by Glycosyltransferases.

UDP-glucose can also be converted to other essential nucleotide sugars, such as UDP-galactose and UDP-glucuronic acid, further expanding its role as a precursor for a wide variety of polysaccharides and glycoconjugates.[3][10]

Glycosyltransferases (GTs): The Master Catalysts

Glycosyltransferases are a large and diverse superfamily of enzymes that catalyze the transfer of a sugar moiety from an activated donor, like UDP-glucose, to a specific acceptor molecule.[11]

Due to their vast number and diversity, GTs are classified into families based on amino acid sequence similarity in the Carbohydrate-Active enZymes (CAZy) database.[11][12][13] This classification reflects evolutionary relationships and conserved structural folds, although enzymes within the same family can sometimes act on different substrates.[14] As of late 2023, there are over 110 defined GT families.[15] GTs are also broadly categorized based on the stereochemical outcome of the reaction as either inverting or retaining enzymes.[11]

-

Inverting GTs: Catalyze the reaction with an inversion of the anomeric configuration (e.g., from α-UDP-glucose to a β-glycoside). This is thought to occur via a single-displacement (SN2-like) mechanism.[11][16]

-

Retaining GTs: Catalyze the reaction with retention of the anomeric configuration (e.g., from α-UDP-glucose to an α-glycoside).[11]

// Nodes GTs [label="Glycosyltransferases (GTs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Classification [label="Classification Schemes", fillcolor="#F1F3F4", fontcolor="#202124"]; CAZy [label="CAZy Database\n(Sequence-based Families)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stereochem [label="Stereochemical Outcome", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GT1 [label="Family GT1", fillcolor="#E8F0FE", fontcolor="#202124"]; GT2 [label="Family GT2", fillcolor="#E8F0FE", fontcolor="#202124"]; GTn [label="...Family GTn", fillcolor="#E8F0FE", fontcolor="#202124"]; Inverting [label="Inverting", fillcolor="#E8F0FE", fontcolor="#202124"]; Retaining [label="Retaining", fillcolor="#E8F0FE", fontcolor="#202124"];

// Edges GTs -> Classification; Classification -> CAZy; Classification -> Stereochem; CAZy -> GT1; CAZy -> GT2; CAZy -> GTn; Stereochem -> Inverting; Stereochem -> Retaining; } } Caption: Classification of Glycosyltransferases.

Understanding the kinetic parameters of GTs is essential for drug development, particularly for designing inhibitors or optimizing biocatalytic processes. Key parameters include the Michaelis constant (Km) for both the donor (UDP-glucose) and acceptor substrates, and the catalytic rate constant (kcat). These values provide insight into enzyme-substrate affinity and catalytic efficiency (kcat/Km).[17][18]

| Enzyme | Donor Substrate | Acceptor Substrate | Km (UDP-Glucose) (mM) | Km (Acceptor) (mM) | kcat (s⁻¹) | kcat/Km (UDP-Glc) (s⁻¹mM⁻¹) | Reference |

| MrSGT | UDP-Glucose | β-Sitosterol | 0.33 | 0.11 | 0.014 | 42.4 | [17] |

| MrSGT | UDP-Glucose | Campesterol | 0.28 | 0.16 | 0.011 | 39.3 | [17] |

| MrSGT | UDP-Glucose | Cholesterol | 0.31 | 0.25 | 0.009 | 29.0 | [17] |

| Rs89B1 | UDP-Glucose | 3,4-DHBA | 0.21 | 0.04 | 1.83 | 8714 | [19] |

| IiUGT4 | UDP-Glucose | Lariciresinol | 0.45 | 0.09 | - | - | [20] |

Table 1: Representative Kinetic Parameters for UDP-Glucose Dependent Glycosyltransferases. Values are illustrative and can vary based on experimental conditions. MrSGT: Micromonospora rhodorangea sterol glycosyltransferase; Rs89B1: Raphanus sativus glycosyltransferase; IiUGT4: Isatis indigotica UDP-glycosyltransferase; 3,4-DHBA: 3,4-Dihydroxybenzoic acid.

Experimental Protocols for Studying GT Reactions

A variety of assays are available to measure GT activity, each with specific advantages for kinetics, high-throughput screening, or mechanistic studies.

Most GT assays monitor the reaction: UDP-Glucose + Acceptor → Glycosylated-Acceptor + UDP

The activity can be quantified by measuring the consumption of a substrate or the formation of a product over time.

The UDP-Glo™ Assay is a widely used, luminescence-based method that quantifies the amount of UDP produced, making it a universal assay for any GT that uses a UDP-sugar donor.[21]

Objective: To determine the kinetic parameters of a purified glycosyltransferase.

Materials:

-

Purified glycosyltransferase

-

UDP-Glucose (donor substrate)

-

Specific acceptor substrate

-

GT reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

-

UDP-Glo™ Glycosyltransferase Assay Kit (containing UDP Detection Reagent)

-

White, opaque 96- or 384-well plates

-

Luminometer

Methodology:

-

UDP Standard Curve Preparation:

-

Prepare a series of UDP standards (e.g., 0 to 25 µM) in the GT reaction buffer.

-

Dispense 5 µL of each standard into separate wells of the assay plate.

-

Add 5 µL of UDP Detection Reagent to each well.

-

Incubate for 60 minutes at room temperature.

-

Measure luminescence using a luminometer. Plot luminescence vs. UDP concentration to generate a standard curve.

-

-

Glycosyltransferase Reaction:

-

Prepare a reaction mixture containing GT buffer, a fixed, saturating concentration of the acceptor substrate, and the purified enzyme at an optimized concentration.

-

Initiate the reactions by adding varying concentrations of UDP-Glucose (e.g., 0.1 to 10 times the expected Km). The final reaction volume is typically 10 µL.

-

Incubate the reactions at the optimal temperature (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range (typically <10% substrate conversion).

-

Stop the reaction by adding 10 µL of the UDP Detection Reagent.

-

-

Detection and Analysis:

-

Incubate the plate for 60 minutes at room temperature to allow the detection reaction to proceed.[22]

-

Measure the luminescence of each reaction well.

-

Convert the luminescence readings (RLU) to UDP concentration (µM) using the UDP standard curve.

-

Calculate the initial reaction velocity (v₀) for each UDP-Glucose concentration.

-

Plot the initial velocity against the UDP-Glucose concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Set up GT Reaction\n(Enzyme, Acceptor, Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiate [label="Initiate with UDP-Glucose", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate\n(Time & Temp Dependent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stop [label="Stop Reaction &\nAdd UDP Detection Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate 60 min\n(Room Temp)", fillcolor="#F1F3F4", fontcolor="#202124"]; Read [label="Read Luminescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data\n(Std. Curve, Michaelis-Menten)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Initiate; Initiate -> Incubate; Incubate -> Stop; Stop -> Incubate2; Incubate2 -> Read; Read -> Analyze; Analyze -> End; } } Caption: Workflow for a UDP-Glo™ Glycosyltransferase Assay.

Other common methods include phosphate-coupled colorimetric assays, which measure the release of phosphate (B84403) from the nucleotide byproduct, and traditional radiolabeled assays.[23][24][25][26]

Relevance in Drug Development

The central role of glycosylation in health and disease makes GTs attractive targets for drug development.[27][28] Altered glycosylation patterns are a hallmark of many diseases, including cancer, inflammatory disorders, and infectious diseases.[29]

-

Inhibitor Development: Small molecule inhibitors of GTs can be used to correct aberrant glycosylation. For instance, in certain lysosomal storage disorders, inhibiting a specific GT can reduce the accumulation of a toxic substrate (Substrate Reduction Therapy).[28]

-

Antibiotic Targets: The enzymes responsible for building the bacterial cell wall, a complex glycan structure, are essential for bacterial survival. Prokaryotic UGPases and GTs are targets for novel antibacterial agents because their products are indispensable for synthesizing virulence factors like lipopolysaccharides.[7][9]

-

Biocatalysis and Therapeutic Protein Production: GTs are used to modify therapeutic proteins, such as monoclonal antibodies. Controlling the glycosylation patterns can significantly impact the efficacy, stability, and immunogenicity of these biologic drugs.[1][27]

Conclusion

This compound and glycosyltransferases form a fundamental partnership that drives the synthesis of a vast and diverse array of glycoconjugates essential for life. A thorough understanding of the biosynthesis of UDP-glucose, the mechanisms and kinetics of GTs, and the robust experimental methods used to study them is critical for advancing research in cell biology, biochemistry, and medicine. For professionals in drug development, targeting this axis offers promising avenues for creating novel therapeutics to combat a wide range of human diseases.

References

- 1. drug-discovery-development-delivery.researchdeliver.com [drug-discovery-development-delivery.researchdeliver.com]

- 2. Glycans in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uridine diphosphate glucose - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for the reaction mechanism of UDP-glucose pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Integration of Sugar Metabolism and Proteoglycan Synthesis by UDP-glucose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CAZy - GT [cazy.org]

- 12. The Carbohydrate-Active EnZymes database (CAZy): an expert resource for Glycogenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CAZy -- Carbohydrate-Active enZymes database | HSLS [hsls.pitt.edu]

- 14. Classification of glycosyltransferases | Department of Physiology | UZH [physiol.uzh.ch]

- 15. researchgate.net [researchgate.net]

- 16. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetic studies on recombinant UDP-glucose: sterol 3-O-β-glycosyltransferase from Micromonospora rhodorangea and its bioconversion potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Enzymatic properties of UDP-glycosyltransferase 89B1 from radish and modulation of enzyme catalytic activity via loop region mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]

- 21. UDP-Glo™ Glycosyltransferase Assay [promega.kr]

- 22. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Methods for Determining Glycosyltransferase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Technical Note: A Novel Glycosyltransferase Activity Assay: R&D Systems [rndsystems.com]

- 27. Application of Glycomics in Drug Development - Creative Proteomics [creative-proteomics.com]

- 28. bellbrooklabs.com [bellbrooklabs.com]

- 29. Glycosylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of UDP-D-Glucose: A Cornerstone of Metabolism and a Target for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate (B83284) D-glucose (UDP-D-glucose or UDP-Glc) stands as a pivotal molecule at the crossroads of carbohydrate metabolism across all domains of life. This activated sugar nucleotide serves as a fundamental building block for a vast array of complex carbohydrates and glycoconjugates, and it is increasingly recognized as a key signaling molecule. Its ubiquitous nature and central role in critical cellular processes make UDP-Glc and its metabolic pathways attractive targets for the development of novel therapeutics. This technical guide provides a comprehensive overview of the multifaceted functions of this compound in various organisms, details key experimental methodologies for its study, and presents quantitative data to facilitate comparative analysis.

The Core Functions of this compound Across Different Organisms

This compound is synthesized from glucose-1-phosphate and UTP by the enzyme UDP-glucose pyrophosphorylase (UGPase), a reaction that is essential for cellular function.[1] Once formed, UDP-Glc participates in a multitude of biosynthetic and metabolic pathways.

In Bacteria

In the bacterial kingdom, this compound is a critical precursor for the synthesis of cell wall components, including peptidoglycan and lipopolysaccharides (LPS).[2] These structures are vital for maintaining cell integrity and act as a primary interface with the host environment. Consequently, the enzymes involved in UDP-Glc metabolism are considered promising targets for the development of new antibiotics.[2] For instance, in Streptococcus mutans, this compound is not only a precursor for the serotype-c-specific antigen but is also crucial for the bacterium's viability in acidic environments.[3] In Escherichia coli, the cellular concentration of UDP-glucose is thought to act as an internal signal that controls the expression of genes dependent on the sigma S factor, a key regulator of the general stress response.[4]

In Fungi

Similar to bacteria, this compound is indispensable for the synthesis of the fungal cell wall, a structure primarily composed of glucans and chitin. The integrity of the cell wall is paramount for fungal viability and pathogenesis. Disruption of UDP-glucose metabolism, for instance by targeting UDP-glucose dehydrogenase in the pathogenic fungus Cryptococcus neoformans, leads to a loss of the protective polysaccharide capsule, altered cell integrity, and avirulence.[4] In Candida albicans, the enzyme UDP-galactose-4-epimerase, which converts UDP-galactose to UDP-glucose, is crucial for cell wall organization and stress responses, even in the absence of galactose.[5]

In Plants

In the plant kingdom, this compound is a central molecule in the synthesis of sucrose, the primary sugar transported throughout the plant, and is the direct precursor for cellulose (B213188) and callose, the main components of the plant cell wall.[6] Its availability is therefore rate-limiting for both vegetative growth and reproductive development.[6] Beyond its structural roles, this compound is emerging as a significant signaling molecule in plants.[7] It has been proposed to act as an extracellular signal that can trigger defense responses and programmed cell death.[7] Recent studies suggest that the Arabidopsis REGULATOR OF G PROTEIN SIGNALING 1 (RGS1) can directly bind UDP-glucose, triggering G-protein signaling.[8]

In Animals

In animals, this compound is the immediate donor of glucose for the synthesis of glycogen (B147801), the primary storage form of glucose in the liver and muscles.[9] The process is catalyzed by glycogen synthase, which transfers glucose from UDP-Glc to a growing glycogen chain.[10] Furthermore, UDP-Glc is a precursor for the synthesis of UDP-glucuronic acid (UDP-GlcUA), which is essential for the glucuronidation of a wide range of endogenous and exogenous compounds, including drugs, toxins, and bilirubin.[8] This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of these compounds, facilitating their excretion.[11] UDP-glucose also acts as an extracellular signaling molecule in animals, activating the P2Y14 receptor, a G protein-coupled receptor involved in various physiological processes, including immune responses.[7][12]

This compound in Drug Development

The central role of this compound in various essential pathways, particularly in pathogens and in human drug metabolism, makes it a molecule of significant interest for drug development professionals.

-

Antimicrobial Targets: Enzymes in the bacterial and fungal UDP-Glc metabolic pathways are attractive targets for novel antimicrobial agents due to their essentiality and the differences between prokaryotic/fungal and eukaryotic enzymes.[2]

-

Cancer Therapy: UDP-glucose dehydrogenase (UGDH), which converts UDP-glucose to UDP-glucuronic acid, is overexpressed in several cancers and its inhibition can impede tumor growth and migration.[13]

-

Drug Metabolism and Toxicity: Understanding the kinetics and substrate specificity of UDP-glucuronosyltransferases is crucial for predicting drug-drug interactions and avoiding adverse drug reactions.[11][14] Many drugs are metabolized by UGTs, and co-administration of drugs that inhibit or induce these enzymes can lead to altered drug efficacy and toxicity.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound metabolism.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference(s) |

| UDP-Glucuronosyltransferase (UGT) | Rat Liver Microsomes | Dithiol metabolite of malotilate (B1675935) | 36.3 ± 3.3 | 7.14 ± 0.61 | [15] |

| Rabbit Liver Microsomes | Dithiol metabolite of malotilate | 443 ± 43 | 29.2 ± 6.4 | [15] | |

| Rat Liver (UGT1A6) | 4-Methylumbelliferone | - | - | [16] | |

| Rat Liver (UGT2B1) | Testosterone | - | - | [16] | |

| Rat Liver (UGT2B12) | 8-Hydroxyquinoline | - | - | [16] | |

| Human Recombinant (UGT1A Subfamily) | UDPGA | 52 - 1256 | - | [17] | |

| Glycogen Synthase | HD33 Ehrlich-Lettré ascites tumor cells | UDP-glucose | 1000 | - | [13] |

Table 2: Cellular Concentrations of this compound

| Organism/Cell Type | Condition | This compound Concentration | Reference(s) |

| Lactococcus lactis (Eps+) | Exponential Growth Phase | ~1.5 mM | [18] |

| Lactococcus lactis (Eps+) | Stationary Phase | ~0.5 mM | [18] |

| Escherichia coli | Nutrient-rich conditions | Higher | [19] |

| Escherichia coli | Nutrient-poor conditions | Lower | [19] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Assay of UDP-Glucose Pyrophosphorylase (UGPase) Activity

This protocol describes a coupled enzyme assay for UGPase using UDP-glucose dehydrogenase (UGDH).[20]

Principle: UGPase catalyzes the formation of UDP-glucose from glucose-1-phosphate and UTP. The produced UDP-glucose is then oxidized by UGDH in the presence of NAD+, leading to the formation of NADH, which can be measured spectrophotometrically at 340 nm.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.7, 5 mM MgCl₂

-

Glucose-1-phosphate (G1P) solution (100 mM)

-

UTP solution (100 mM)

-

NAD+ solution (20 mM)

-

UDP-glucose dehydrogenase (UGDH) from a commercial source

-

Enzyme extract containing UGPase

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, 1 mM G1P, 1 mM UTP, and 1 mM NAD+.

-

Add a suitable amount of UGDH to the reaction mixture.

-

Initiate the reaction by adding the enzyme extract containing UGPase.

-

Immediately monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).

-

Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of UGPase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of UDP-glucose (and subsequently NADH) per minute under the specified conditions.

Protocol 2: Assay of UDP-Glucuronosyltransferase (UGT) Activity

This protocol describes a common method for assaying UGT activity using a model substrate, such as p-nitrophenol.[21]

Principle: UGTs catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate. The formation of the glucuronidated product can be monitored using various analytical techniques, such as HPLC.

Materials:

-

Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Microsomal preparation (e.g., from liver) containing UGTs

-

UDP-glucuronic acid (UDPGA) solution

-

Substrate solution (e.g., p-nitrophenol)

-

Terminating solution (e.g., ice-cold acetonitrile (B52724) or perchloric acid)

-

HPLC system with a suitable column and detector

Procedure:

-

Pre-incubate the microsomal preparation in the phosphate buffer at 37°C.

-

Add the substrate to the reaction mixture and allow it to equilibrate.

-

Initiate the reaction by adding UDPGA.

-

Incubate the reaction for a specific period (e.g., 10-60 minutes) at 37°C with gentle shaking.

-

Stop the reaction by adding the terminating solution.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Analyze the supernatant for the formation of the glucuronidated product using HPLC.

-

Quantify the product by comparing its peak area to a standard curve of the authentic glucuronide.

Protocol 3: Quantification of this compound in Cellular Extracts

This protocol outlines a method for the extraction and quantification of this compound from cells using High-Performance Anion-Exchange Chromatography (HPAEC).[22][23]

Principle: Cellular metabolites, including UDP-sugars, are extracted and then separated based on their charge using HPAEC. The separated compounds are detected and quantified, often using pulsed amperometric detection (PAD) or mass spectrometry (MS).

Materials:

-

Cell culture or tissue sample

-

Extraction solvent (e.g., ice-cold 70% ethanol (B145695) or perchloric acid)

-

HPAEC system with a suitable anion-exchange column (e.g., CarboPac PA1)

-

Eluents for the HPAEC system (e.g., sodium hydroxide (B78521) and sodium acetate (B1210297) gradients)

-

This compound standard for quantification

Procedure:

-

Rapidly harvest and quench the metabolism of the cells or tissue, for example, by flash-freezing in liquid nitrogen.

-

Extract the metabolites by homogenizing the sample in the ice-cold extraction solvent.

-

Centrifuge the extract to remove cell debris and proteins.

-

Dry the supernatant (e.g., using a vacuum concentrator) and resuspend the pellet in a suitable buffer for HPAEC analysis.

-

Inject the sample into the HPAEC system.

-

Separate the UDP-sugars using an appropriate gradient of eluents.

-

Detect and quantify this compound by comparing its peak retention time and area to that of a known amount of the standard.

Visualizing this compound Pathways

The following diagrams, created using the Graphviz DOT language, illustrate key pathways involving this compound.

Caption: Central role of this compound in cellular metabolism.

Caption: The UDP-glucuronosyltransferase (UGT) pathway for drug metabolism.

Caption: Extracellular this compound signaling via the P2Y14 receptor.

Conclusion

This compound is a molecule of profound importance, acting as a central hub in the metabolism of all known organisms. Its roles as a precursor for essential structural components, a key player in detoxification, and an emerging signaling molecule highlight its significance. For researchers and drug development professionals, the pathways involving this compound offer a rich landscape of potential targets for therapeutic intervention. A thorough understanding of the function and regulation of UDP-Glc metabolism, facilitated by the robust experimental protocols outlined in this guide, is essential for harnessing its potential to address a wide range of diseases. The continued exploration of this multifaceted molecule promises to yield further insights into fundamental biological processes and pave the way for innovative therapeutic strategies.

References

- 1. UDP-Glucose Pyrophosporylase [clfs690.alivetek.org]

- 2. Structure and Function of Prokaryotic UDP-Glucose Pyrophosphorylase, A Drug Target Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of the energetics of the UDP-glucose pyrophosphorylase reaction by positional isotope exchange inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UDP-glucose is a potential intracellular signal molecule in the control of expression of sigma S and sigma S-dependent genes in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. UDP-glucose pyrophosphorylase is rate limiting in vegetative and reproductive phases in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the UDP-glucose receptor (re-named here the P2Y14 receptor) adds diversity to the P2Y receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]